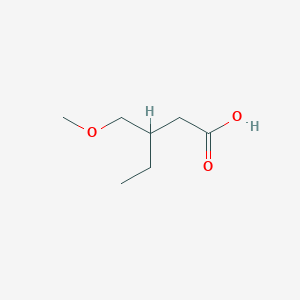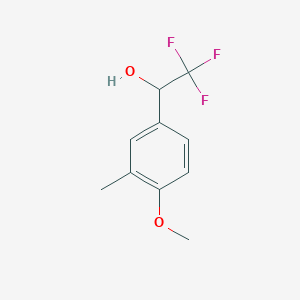
(2R)-4-methylpent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-methylpent-4-en-2-ol is an organic compound with the molecular formula C6H12O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the reduction of (2R)-4-methylpent-4-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and selective production of the desired enantiomer. The choice of catalyst and reaction conditions, such as pressure and temperature, are crucial to achieving high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-4-methylpent-4-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of (2R)-4-methylpentane-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed
Oxidation: (2R)-4-methylpent-4-en-2-one.
Reduction: (2R)-4-methylpentane-2-ol.
Substitution: Tosylated derivative of this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-4-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Wirkmechanismus
The mechanism by which (2R)-4-methylpent-4-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved often include oxidation-reduction reactions and substitution processes that modify the compound’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-4-methylpent-4-en-2-ol
- (2R)-4-methylpent-4-en-2-one
- (2R)-4-methylpentane-2-ol
Uniqueness
(2R)-4-methylpent-4-en-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer (2S)-4-methylpent-4-en-2-ol. This uniqueness is crucial in applications where chiral purity and specific interactions with biological targets are required.
Eigenschaften
Molekularformel |
C6H12O |
|---|---|
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(2R)-4-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |
InChI-Schlüssel |
KPHPTSMXBAVNPX-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC(=C)C)O |
Kanonische SMILES |
CC(CC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)












